molecular formula C15H15N3S2 B216294 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B216294
M. Wt: 301.4 g/mol
InChI Key: AFRSFEXFOGGVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential use in the treatment of various diseases. In

Scientific Research Applications

4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its ability to act as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to potential therapeutic applications in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its ability to inhibit certain enzymes. Specifically, this compound is known to bind to the active site of enzymes such as carbonic anhydrase and acetylcholinesterase, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including changes in pH and neurotransmitter levels.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound can vary depending on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to changes in pH levels and the regulation of bicarbonate ions, while inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels and the regulation of muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to act as an inhibitor of certain enzymes. This can be useful in studying the biochemical and physiological effects of these enzymes and their potential therapeutic applications. However, there are also limitations to using this compound, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the study of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the potential therapeutic applications of this compound in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy. Another area of interest is the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential toxicity. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-(thiophen-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final compound.

properties

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3S2/c1-10-5-6-13(11(2)8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19)

InChI Key

AFRSFEXFOGGVHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C

Origin of Product

United States

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